5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one
Description
5-Butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a furochromenone derivative characterized by a fused furan-chromene core. Its structure includes:
- A methyl group at position 9, contributing to steric and electronic effects.
- A phenyl group at position 3, enabling π-π interactions with biological targets.
Properties
IUPAC Name |
5-butyl-9-methyl-3-phenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-3-4-8-16-11-20(23)25-22-14(2)21-18(12-17(16)22)19(13-24-21)15-9-6-5-7-10-15/h5-7,9-13H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTNETDSWFWDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 7-hydroxy-4-phenylcoumarin as a starting material, which undergoes cyclization in the presence of a suitable catalyst . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Medicinal Chemistry
Research indicates that chromene derivatives, including 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, have shown promising biological activities such as:
- Antioxidant Activity : Compounds in this class have been studied for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases.
- Anticancer Properties : Initial studies suggest that similar compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Interaction Studies
Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Techniques such as:
- Molecular Docking : This computational method can predict how the compound binds to specific enzymes or receptors, providing insights into its potential therapeutic effects.
- Surface Plasmon Resonance : This technique can be employed to measure the binding affinity and kinetics of the compound with target proteins.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, which require careful control of reaction conditions to ensure high yields and purity. The potential for creating derivatives allows for the exploration of modified compounds with enhanced or altered biological activities.
Mechanism of Action
The mechanism of action of 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Variations and Their Impacts
Furochromenones differ primarily in substituent type, position, and electronic properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Key Properties | Biological Activity |
|---|---|---|---|---|
| 5-Butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one | Butyl (5), Methyl (9), Phenyl (3) | ~394.46 (estimated) | High lipophilicity, moderate aqueous solubility | Potential anti-inflammatory, anticancer [1] |
| 3-(4-Biphenylyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one | Biphenylyl (3), Butyl (5), Methyl (9) | ~468.55 (estimated) | Enhanced π-π interactions, lower solubility | Modulates oxidative stress pathways [1] |
| 5-Ethyl-3-(4-fluorophenyl)-9-methyl-7H-furo[3,2-g]chromen-7-one | Ethyl (5), 4-Fluorophenyl (3), Methyl (9) | ~380.40 (estimated) | Fluorine increases electronegativity and bioavailability | Anticancer, enzyme inhibition [2] |
| 9-[3-Methyl-4-(4-methyl-5-oxo-tetrahydrofuran-2-yl)-but-2-enyloxy]-furo[3,2-g]chromen-7-one | Complex oxygenated side chain (9) | ~428.45 (estimated) | Polar substituents improve water solubility | Moderate cytotoxicity (IC₅₀: 7.59 mg/mL) [4] |
| 2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one | Methyl (2,3,5,9) | 242.27 | High volatility, low molecular weight | Limited bioactivity data [15] |
Key Observations:
Polar substituents (e.g., hydroxyl or methoxy groups) improve aqueous solubility but may reduce membrane permeability [16].
Bioactivity :
- Phenyl and biphenylyl groups at position 3 enhance binding to hydrophobic pockets in enzymes or receptors, as seen in compounds with anticancer and anti-inflammatory activities [1][20].
- Fluorine substitution (e.g., 4-fluorophenyl) increases electronegativity, improving target affinity and metabolic stability [2].
Cytotoxicity :
- Compounds with complex oxygenated side chains (e.g., ) show moderate cytotoxicity, likely due to interference with cellular redox pathways [4].
- Simpler methyl-substituted derivatives (e.g., 2,3,5,9-tetramethyl) exhibit lower bioactivity, suggesting substituent complexity is critical for potency [15].
Biological Activity
5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one, a synthetic compound belonging to the class of furochromenones, has garnered attention in medicinal chemistry due to its unique structural and chemical properties. Its molecular formula is with a molecular weight of approximately 332.39 g/mol. This compound features a butyl group and a phenyl substituent, contributing to its potential biological activities.
Chemical Structure
The structure of this compound can be represented as follows:
Biological Activity
The biological activity of this compound has been explored through various studies that focus on its interactions with biological targets such as enzymes and receptors. Key areas of research include:
1. Antioxidant Activity
Research indicates that compounds in the furochromenone class exhibit antioxidant properties. The mechanism involves scavenging free radicals and enhancing the body's defense against oxidative stress.
2. Anti-inflammatory Effects
Studies have shown that similar compounds can inhibit pro-inflammatory cytokines. This suggests that 5-butyl-9-methyl-3-phenylfuro[3,2-g]chromen-7-one may also possess anti-inflammatory properties, potentially useful in treating conditions like arthritis.
3. Neuroprotective Properties
There is evidence that furochromenones can protect neuronal cells from apoptosis and promote neurogenesis. In vitro studies suggest that this compound may activate signaling pathways (e.g., PI3K/Akt) associated with cell survival.
Study on Neuroprotection
A significant study investigated the neuroprotective effects of a related furochromenone on SH-SY5Y cells exposed to neurotoxic agents. The results indicated that treatment with the compound resulted in reduced cell death and improved cell viability through modulation of apoptotic pathways.
| Treatment Concentration | Cell Viability (%) | Mechanism |
|---|---|---|
| 50 µM | 85% | PI3K/Akt activation |
| 100 µM | 90% | Inhibition of BACE1 |
Antioxidant Activity Assessment
Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 5-butyl-9-methyl-3-phenylfuro[3,2-g]chromen-7-one with various biological targets. These studies suggest favorable interactions with enzymes involved in inflammation and neuroprotection.
Binding Affinity Results
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| Cyclooxygenase (COX) | -8.4 |
| Phosphodiesterase (PDE) | -7.9 |
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing 5-butyl-9-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and backbone structure. For example, deuterated solvents (e.g., CDCl₃) and optimized acquisition parameters (e.g., 400 MHz for resolution) are used to resolve complex coupling patterns in aromatic regions . Infrared (IR) spectroscopy identifies functional groups like lactones (C=O stretch ~1730 cm⁻¹) and furan rings (C-O-C stretch ~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Gas chromatography-mass spectrometry (GC/MS) is suitable for volatile derivatives, though thermal stability must be verified .
Q. What synthetic routes are reported for furochromenone derivatives, and how can they be adapted for this compound?
- Answer : Modified Pechmann or Kostanecki-Robinson reactions are common for furochromenone synthesis. For example, describes phenyl-substituted derivatives via acid-catalyzed cyclization of phenolic precursors. To adapt this for the target compound, replace substituents (e.g., 5-butyl, 3-phenyl) during precursor synthesis. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce aryl groups at specific positions. Reaction optimization (e.g., temperature, solvent polarity) is required to improve yields, as seen in protocols using CsF and benzyltrimethylammonium chloride for deprotection steps .
Q. How do substituents influence the stability of furochromenones under laboratory conditions?
- Answer : Alkyl groups (e.g., 5-butyl) enhance lipophilicity but may reduce crystallinity, requiring stabilization via co-solvents. Electron-donating groups (e.g., 9-methyl) increase resistance to oxidative degradation, while phenyl rings (3-position) contribute to π-π stacking, improving solid-state stability. Photochemical degradation is a concern; storage in amber vials under inert gas (N₂/Ar) is recommended. Monitor degradation via HPLC with UV detection (λ = 250–300 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in chromatographic data (e.g., retention time shifts, co-elution) for this compound?
- Answer : Co-elution issues arise from structural analogs (e.g., positional isomers). Use orthogonal methods:
- HPLC-DAD/MS : Compare UV spectra (λmax) and fragmentation patterns.
- GC-MS with derivatization : Convert polar groups (e.g., -OH) to trimethylsilyl ethers for better separation .
- Chiral columns : Resolve enantiomers if asymmetric centers are present.
Cross-validate with 2D NMR (e.g., COSY, HSQC) to confirm structural assignments .
Q. What challenges exist in quantifying this compound in environmental or biological matrices, and how can they be mitigated?
- Answer : Interference from photochemical oxidants (e.g., ozone) during atmospheric sampling can degrade the compound. Use ozone scrubbers (e.g., KI-coated filters) and validate recovery rates via spiked samples . In biological matrices, matrix effects (e.g., protein binding) require solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Quantify via LC-MS/MS using deuterated internal standards (e.g., 9-methoxy-d₃ analogs) to correct for ion suppression .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?
- Answer : Prioritize substituent modifications at positions 3 (phenyl), 5 (butyl), and 9 (methyl) based on and :
- 3-Phenyl : Replace with heteroaromatic rings (e.g., pyridyl) to modulate solubility.
- 5-Butyl : Shorten to propyl or introduce branching to alter pharmacokinetics.
- 9-Methyl : Substitute with electron-withdrawing groups (e.g., -Cl) to enhance electrophilic reactivity.
Screen analogs using in vitro assays (e.g., cytochrome P450 inhibition) and molecular docking to predict binding affinities. Toxicity profiling (e.g., Ames test) should accompany SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
